

Technical Guide: Solubility Profile of 2-(Hydroxymethyl)-5-methoxybenzonitrile[1]

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-(hydroxymethyl)-5-methoxybenzonitrile

Cat. No.: B8708745

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Executive Summary

2-(Hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) is a critical bifunctional building block utilized in the synthesis of benzoxaborole antifungals (e.g., Tavaborole intermediates) and isoindolinone derivatives.[1] Its structure combines a polar hydroxymethyl group, a lipophilic methoxy substituent, and an electron-withdrawing nitrile moiety on a benzene core.[1][2]

This unique functionalization dictates a specific solubility profile: high solubility in polar aprotic solvents (DMSO, DMF), moderate-to-high solubility in chlorinated and ester solvents (DCM, Ethyl Acetate), and poor solubility in non-polar hydrocarbons (Hexanes).[1] This guide provides a theoretical solubility framework, estimated quantitative ranges, and validated protocols for empirical determination.

Physicochemical Profile & Theoretical Framework[1] [2]

Structural Analysis

The solubility behavior of **2-(hydroxymethyl)-5-methoxybenzonitrile** is governed by the competition between its three functional groups:

- Nitrile (-CN, C1): Strong dipole; promotes solubility in polar aprotic solvents (Acetonitrile, DMF).[\[1\]](#)[\[2\]](#)
- Hydroxymethyl (-CH₂OH, C2): Hydrogen bond donor/acceptor; enhances solubility in alcohols (Methanol, Ethanol) and allows for limited water interaction.[\[1\]](#)
- Methoxy (-OCH₃, C5): Lipophilic ether linkage; reduces water solubility while enhancing compatibility with organic solvents like Dichloromethane (DCM).[\[1\]](#)[\[2\]](#)

Hansen Solubility Parameters (HSP)

Based on group contribution methods (Van Krevelen/Hoftyzer), the predicted interaction radius (

) suggests the following solvent compatibility:

- (Dispersion): Moderate interaction with aromatics.[\[1\]](#)[\[2\]](#)
- (Polarity): High affinity for solvents with strong dipole moments (e.g., Acetone, DMSO).[\[2\]](#)
- (Hydrogen Bonding): The -OH group requires solvents capable of H-bonding to achieve high concentrations (>100 mg/mL).[\[1\]](#)

Solubility Data Profile

Estimated Solubility Matrix

Note: Values are semi-quantitative estimates based on structural analogs (e.g., 2-hydroxymethylbenzointrile) and chromatographic behavior reported in synthesis literature.

Solvent Class	Solvent	Solubility Rating	Estimated Conc. (25°C)	Mechanistic Insight
Polar Aprotic	DMSO	Very High	> 200 mg/mL	Strong dipole-dipole interactions disrupt crystal lattice.[1][2]
Polar Aprotic	DMF	Very High	> 150 mg/mL	Excellent solvation of both -CN and -OH groups.[1][2]
Chlorinated	Dichloromethane (DCM)	High	50–100 mg/mL	High affinity for the methoxy-benzene core; standard extraction solvent.[1][2]
Esters	Ethyl Acetate	High	30–80 mg/mL	Good H-bond acceptor for -OH; preferred for recrystallization.[1][2]
Alcohols	Methanol	High	50–100 mg/mL	Strong H-bonding matches the hydroxymethyl group.[1][2]
Alcohols	Ethanol	Moderate	20–50 mg/mL	Slightly lower than MeOH due to alkyl chain length.[1][2]

Ethers	THF	High	> 100 mg/mL	Excellent general solvent for polar aromatics.[1][2]
Aromatic	Toluene	Low-Moderate	5–15 mg/mL	Lacks polarity to fully solvate the -CN/-OH groups at RT.[1]
Hydrocarbon	Hexanes/Heptane	Insoluble	< 1 mg/mL	"Anti-solvent" used to precipitate the compound.[1][2]
Aqueous	Water	Low	< 2 mg/mL	Lipophilic aromatic ring dominates; not freely soluble without cosolvents.[1][2]

Temperature Dependence

Solubility in Ethyl Acetate and Toluene exhibits a steep positive slope with temperature, making this binary system (EtOAc/Heptane) ideal for recrystallization.[2]

- 25°C: Moderate solubility.[1][2]
- Reflux (77°C): High solubility (Dissolution of crude solid).[1][2]
- Cooling (0°C): Sharp supersaturation and crystallization.[2]

Experimental Protocols (Self-Validating)

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this protocol for regulatory filing or precise physicochemical characterization.[1]

Reagents: HPLC-grade solvents, Reference Standard (purity >98%). Equipment: Temperature-controlled orbital shaker, 0.45 μm PTFE syringe filters, HPLC-UV.

- Saturation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.
- Equilibration: Agitate at constant temperature (e.g., $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$) for 24–48 hours.
 - Validation Check: Ensure solid is still visible.[1][2] If fully dissolved, add more solid.[2]
- Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a pre-heated 0.45 μm PTFE filter (to prevent precipitation on the filter).
- Quantification: Dilute the supernatant (100x) with Mobile Phase and analyze via HPLC.
 - HPLC Conditions: C18 Column, Water/Acetonitrile gradient (0.1% TFA), Detection @ 254 nm (Benzonitrile chromophore).[2]

Protocol B: Rapid Kinetic Solubility (Turbidimetry)

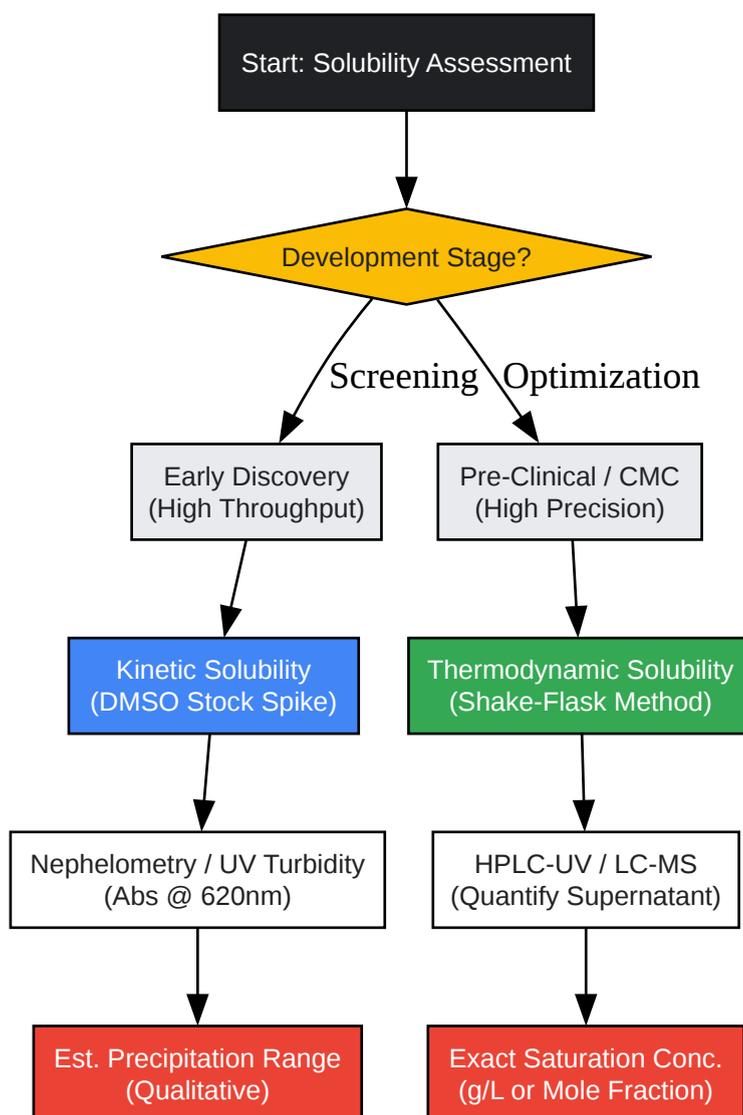
Use this for high-throughput screening during early development.[1]

- Prepare a 10 mM stock solution in DMSO.[1][2]
- Spike into aqueous buffer (pH 7.4) at increasing concentrations (1–200 μM).[1][2]
- Measure absorbance at 620 nm (turbidity) after 2 hours.[1][2]
- Endpoint: The concentration at which Abs > 0.01 indicates precipitation (Kinetic Solubility Limit).[1][2]

Visualizations & Workflows

Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the appropriate solubility method based on the development stage.

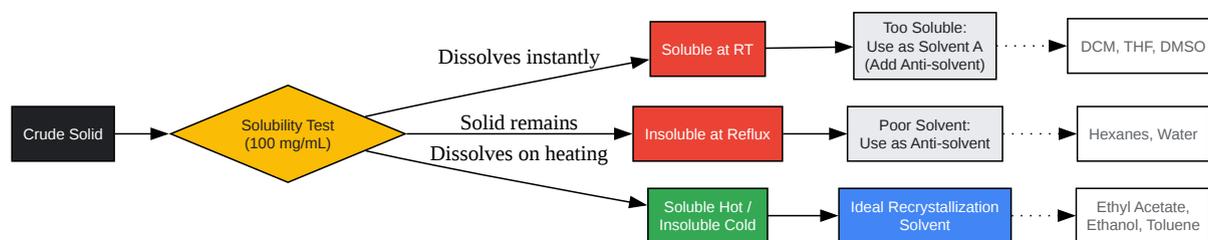


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Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on drug development phase.

Recrystallization Solvent Decision Tree

For purification of **2-(hydroxymethyl)-5-methoxybenzotrile** from crude synthesis mixtures.



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Caption: Solvent selection logic for purification via recrystallization.

References

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